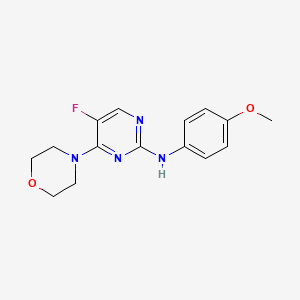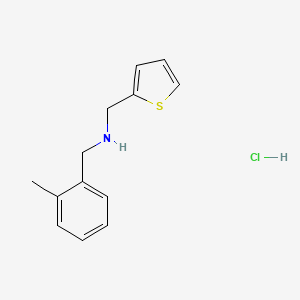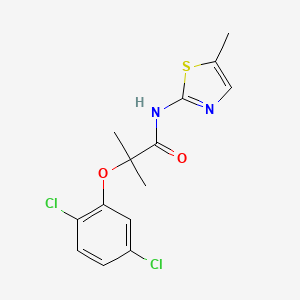![molecular formula C17H22FNOS B4851499 N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide
描述
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide, also known as CTFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. CTFA is a small molecule that belongs to the class of acrylamide derivatives and has been shown to exhibit potent biological activity against certain disease targets.
作用机制
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has also been reported to modulate the expression of specific genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.
实验室实验的优点和局限性
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide offers several advantages for lab experiments, including its potent biological activity, ease of synthesis, and low cost. However, there are also some limitations associated with its use, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure accurate and reproducible results.
未来方向
There are several future directions for the research and development of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide. One potential direction is to investigate its activity against other disease targets, such as neurodegenerative diseases and metabolic disorders. Another direction is to optimize the chemical structure of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide to improve its potency and selectivity towards specific molecular targets. Furthermore, the development of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide-based drug delivery systems could enhance its therapeutic potential and reduce potential toxicity. Overall, the research on N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide holds great promise for the discovery and development of novel therapeutics for various diseases.
Conclusion
In conclusion, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has shown promising activity against various disease targets and offers several advantages for lab experiments. Further research is needed to fully understand its therapeutic potential and optimize its chemical structure for improved activity and selectivity.
科学研究应用
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.
属性
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOUAFSHQOTDA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SCCNC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohexylsulfanyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)


![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)

![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)